molecular formula C19H22N2O2S B3270419 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine CAS No. 5264-21-1

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine

Cat. No.: B3270419
CAS No.: 5264-21-1
M. Wt: 342.5 g/mol
InChI Key: YLEXJEPWVDBYLA-JXMROGBWSA-N
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Description

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine is a piperazine derivative featuring a phenylsulfonyl group at the 1-position and a cinnamyl (3-phenylprop-2-enyl) substituent at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as lipophilicity and pKa, through hydrogen bonding and ionic interactions . The phenylsulfonyl moiety is characteristic of sulfonamides, which are known for antimicrobial activity but often require structural optimization to mitigate limitations like resistance and toxicity .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-11-5-2-6-12-19)21-16-14-20(15-17-21)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEXJEPWVDBYLA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylprop-2-enyl Group: This step involves the alkylation of the piperazine ring with a phenylprop-2-enyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Overview

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine is a complex organic compound featuring a piperazine ring with both a phenylprop-2-enyl and a phenylsulfonyl group. This unique structure contributes to its diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural attributes suggest possible interactions with various biological targets, making it a candidate for treating neurological and psychiatric disorders. The presence of the phenylsulfonyl group may enhance its binding affinity to specific receptors, which is critical for drug development.

Biological Studies

This compound has been used in studies exploring its interactions with biological targets, such as receptors or enzymes. Understanding these interactions can provide insights into its mechanism of action and therapeutic benefits. For instance, analogues of related compounds have shown promise as inhibitors of viruses like chikungunya, indicating potential antiviral applications .

Materials Science

The compound's unique structural features make it a candidate for developing novel materials with specific electronic or optical properties. Its reactivity could be utilized in creating advanced materials for various applications, although detailed studies are still needed to explore this potential fully.

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may facilitate binding to hydrophobic pockets, while the phenylsulfonyl group can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, their substituents, synthesis methods, and biological activities:

Compound Name Substituents (Position 1/4) Synthesis Method Biological Activity/Application Reference ID
4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine (Target) Phenylsulfonyl / Cinnamyl Sulfonylation of piperazine + alkylation Not explicitly reported (inferred)
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (3b) Phenylsulfonyl / Trimethoxybenzyl Reaction of sulfonyl chloride with TMQ* Hybrid molecules for ischemia/infections
1-(4-Nitrophenylsulfonyl)-4-(3-phenylprop-2-enyl)piperazine 4-Nitrophenylsulfonyl / Cinnamyl Sulfonylation with nitro-substituted aryl Electron-withdrawing effects
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine Bis(4-fluorophenyl)methoxyethyl / Cinnamyl Alkylation with fluorinated intermediates Potential 5-HT2A receptor targeting
Cinnerizine (E-isomer) Diphenylmethyl / Cinnamyl Stereoselective synthesis Antihypertensive agent
2-((1-Phenyltetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Phenylsulfonyl / Tetrazole-thioethyl Hybrid pharmacophore approach Antiproliferative activity (IC50 ~20 mM)

*TMQ: 2,3,4-Trimethoxybenzyl

Key Structural and Functional Differences

Sulfonyl Group Variations :

  • The target compound’s phenylsulfonyl group contrasts with analogues bearing electron-withdrawing substituents (e.g., 4-nitrophenylsulfonyl in ), which enhance electrophilicity and may improve enzyme inhibition.
  • Trimethoxybenzyl-substituted derivatives (e.g., 3b in ) prioritize bulkier aromatic groups for hybrid therapeutic effects.

Position 4 Substituents :

  • Cinnamyl groups (as in the target compound and ) confer rigidity and aromaticity, facilitating interactions with hydrophobic pockets in proteins.
  • Tetrazole-thioethyl moieties () introduce hydrogen-bonding capabilities, critical for antiproliferative activity.

Discussion of Key Findings

  • Substituent Impact : The phenylsulfonyl group in the target compound likely contributes to sulfonamide-like enzyme inhibition, while the cinnamyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., trimethoxybenzyl in ).
  • Stereochemical Considerations : The E-configuration in cinnerizine () underscores the need for stereochemical analysis in the target compound to optimize activity.
  • Contradictory Evidence : While some sulfonamide-piperazines show potent activity (), others are inactive (), emphasizing the necessity of precise substituent design.

Biological Activity

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a phenylsulfonyl group and a propenyl side chain. The structural formula can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Structural Features

  • Piperazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.
  • Phenylsulfonyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
  • Propenyl Side Chain : Contributes to the compound's unique biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its unique combination of functional groups facilitates various interactions with biological systems.

Pharmacological Context

The compound has been associated with several therapeutic potentials, including:

  • Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antiviral Potential : Analogues of piperazine derivatives have demonstrated inhibitory effects against viruses such as chikungunya virus (CHIKV) .

The mechanism of action for this compound involves interactions with specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may bind to hydrophobic pockets within target proteins, while the phenylsulfonyl group can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(Phenylsulfonyl)piperazinePiperazine with phenylsulfonamideAntidepressant potentialLacks propenyl side chain
4-(3-Chlorophenyl)prop-2-enyloxy-piperazinePiperazine with chlorophenyloxy groupPotential neuroactivityDifferent substituent on piperazine
4-(2-Methylphenoxy)prop-2-enyloxy-piperazinePiperazine with methylphenoxy groupNeurotransmitter modulationMethyl substitution alters properties

The presence of both the phenylprop-2-enyl and phenylsulfonyl groups in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and pharmacological profile .

Q & A

Q. Table 1: Representative Synthetic Yields

Reaction StepConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, RT, 6h72–85
Triazole clickCuSO₄, NaAsc, H₂O:DCM65–78

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:
SAR studies focus on modifying the phenylprop-2-enyl and phenylsulfonyl groups to improve target binding. Key findings include:

  • Phenylprop-2-enyl chain: Introducing electron-withdrawing groups (e.g., -NO₂) at the meta-position enhances antibacterial activity by 30% compared to unsubstituted analogs .
  • Piperazine ring: N-alkylation (e.g., methyl or ethyl groups) reduces steric hindrance, improving CNS penetration in neuropharmacological studies .
  • Sulfonyl group: Replacement with carbamoyl or acetyl groups decreases metabolic stability but increases solubility .

Methodological Tools:

  • Molecular docking: Used to predict binding affinity to targets like acetylcholinesterase (Alzheimer’s models) .
  • DFT calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. Table 2: Bioactivity of Selected Analogs

Analog ModificationBioactivity (IC₅₀)TargetReference
4-(3-Nitrophenylprop-2-enyl)12 µMAcetylcholinesterase
N-Methylpiperazine derivative8 µMDPPH radical scavenging

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., allylic proton coupling patterns at δ 5.8–6.2 ppm) .
  • HPLC: Reversed-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological assays) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 383.15) .

Key Challenges:

  • Stereochemical resolution: Chiral HPLC or X-ray crystallography may be needed for enantiopure synthesis .

Advanced: How can computational methods resolve contradictions in reported biological data?

Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values across studies) arise from differences in assay conditions or target isoforms. Strategies include:

  • Meta-analysis: Pool data from multiple studies (e.g., 14 publications in ) to identify consensus trends.
  • Molecular dynamics simulations: Evaluate binding stability to specific protein conformations (e.g., G-protein-coupled receptors vs. kinase domains) .
  • Dose-response normalization: Adjust for variations in cell line viability assays (e.g., MTT vs. resazurin) .

Case Study: A 2023 study reported conflicting antibacterial results due to biofilm vs. planktonic cell testing. MD simulations showed the compound binds preferentially to biofilm-associated proteins .

Basic: What in vitro assays are used for preliminary bioactivity screening?

Answer:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
  • Antioxidant: DPPH radical scavenging (IC₅₀ < 20 µM considered potent) .
  • Anti-inflammatory: COX-2 inhibition ELISA .

Q. Table 3: PK Parameters of Lead Analogs

AnalogLogPt₁/₂ (h)Bioavailability (%)
Parent compound3.81.222
Hydroxyl derivative2.53.548

Basic: What safety precautions are required during synthesis and handling?

Answer:

  • Ventilation: Use fume hoods due to volatile intermediates (e.g., propargyl bromide) .
  • PPE: Nitrile gloves and goggles to prevent skin/eye contact with DMF or CuSO₄ .
  • Waste disposal: Neutralize acidic/basic residues before disposal .

Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Co-solvents: Use cyclodextrins or PEG-400 to enhance solubility (up to 5 mg/mL) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm size) for sustained release .
  • Salt formation: Hydrochloride salts improve water solubility by 3-fold .

Basic: How is stereochemical integrity maintained during synthesis?

Answer:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL to control allylic stereochemistry .
  • Asymmetric catalysis: Employ palladium-catalyzed allylic alkylation with >90% ee .

Advanced: What are unresolved research gaps in this compound’s pharmacological profile?

Answer:

  • Target identification: Limited data on off-target effects (e.g., kinase profiling) .
  • In vivo efficacy: Only 2/14 studies in tested animal models .
  • Resistance mechanisms: No studies on bacterial efflux pump interactions .

Future Directions:

  • Omics integration: Transcriptomics to map signaling pathways affected by the compound .
  • Hybrid analogs: Combine with known pharmacophores (e.g., benzothiazole) for dual-action drugs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine
Reactant of Route 2
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4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine

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